Hafnium, tetrakis(dimethylamino)-

Descripción general

Descripción

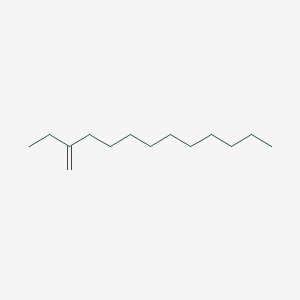

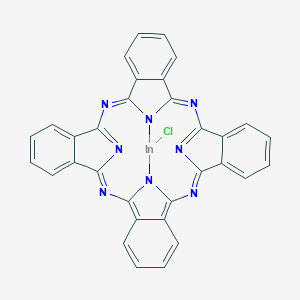

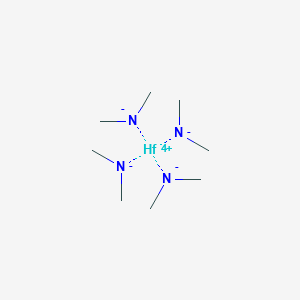

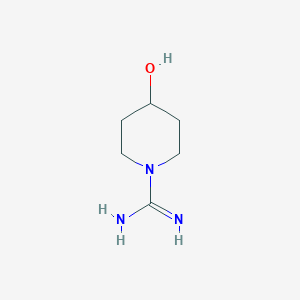

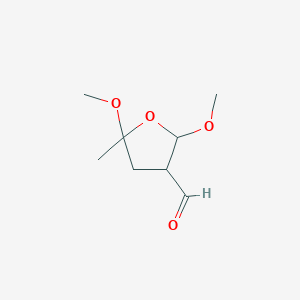

Tetrakis(dimethylamino)hafnium(IV) is an organometallic compound consisting of a central hafnium atom (Hf) surrounded by four dimethylamido ligands (NMe 2). It is commonly used as a CVD/ALD precursor to produce high-quality Hf thin films . It is a solid with a low melting point .

Synthesis Analysis

The atomic layer deposition of the material with the precursor tetrakis-dimethylamino-hafnium with H2S is a relatively novel solution to synthesize homogeneous and smooth HfS2 layers in a controlled and reproducible manner . This method yielded films with wafer-sized uniformity and controlled properties .Molecular Structure Analysis

The molecular structure of Tetrakis(dimethylamino)hafnium(IV) consists of a central hafnium atom surrounded by four dimethylamino ligands .Chemical Reactions Analysis

The atomic layer deposition of the material with the precursor tetrakis-dimethylamino-hafnium with H2S is a relatively novel solution to synthesize homogeneous and smooth HfS2 layers in a controlled and reproducible manner .Physical And Chemical Properties Analysis

Tetrakis(dimethylamido)hafnium(IV) is a solid with a low melting point . It has a density of 1.098 g/mL at 25 °C .Aplicaciones Científicas De Investigación

Atomic Layer Deposition (ALD) of HfO2 : Hafnium, tetrakis(dimethylamino)-, is used in the ALD process for synthesizing HfO2 films, which have applications in optimizing processes like in situ diagnostics (Sperling et al., 2010). This technique is also used for producing hafnium oxide thin films with potential applications in electronic devices and semiconductors (Liu et al., 2003).

Synthesis of Hafnium Complexes : This compound is involved in the synthesis of hafnium complexes, which find potential applications in chemistry, physics, and biology (Sebe et al., 2005).

Semiconductor Device Fabrication : Hafnium, tetrakis(dimethylamino)-, is used in creating HfO2 films on semiconductor substrates, playing a crucial role in device fabrication due to its dielectric properties (Lo Nigro et al., 2014).

Advanced Gate Dielectric Applications : In low-temperature metallorganic chemical vapor deposition processes, hafnium silicate thin films grown using this compound are employed in advanced gate dielectric applications (Consiglio et al., 2006).

Synthesizing HfS2 Layers : For synthesizing homogeneous and smooth HfS2 layers in a controlled manner, the atomic layer deposition of tetrakis-dimethylamino-hafnium with H2S is used (Baji et al., 2022).

Study of Adsorption and Reaction on Surfaces : It's used for studying the adsorption and reaction of tetrakis(dimethylamido)hafnium on hydrogen terminated Si(100) surfaces, which is essential in understanding surface chemistry in semiconductor manufacturing (Li et al., 2010).

Aerospace and Defense Applications : Research into hafnium oxide films and aluminum oxide films, where this compound plays a role, are being conducted for potential applications in aerospace and defense industries (Burgess et al., 2005).

Safety And Hazards

Tetrakis(dimethylamido)hafnium(IV) is classified as a flammable solid that releases flammable gas in contact with water . It causes severe skin burns and eye damage . It is advised to keep away from heat/sparks/open flames/hot surfaces, handle under inert gas, protect from moisture, and wear protective gloves/protective clothing/eye protection/face protection .

Direcciones Futuras

HfS2 has recently emerged as a promising 2D semiconductor, but the lack of a reliable method to produce continuous films on a large scale has hindered its spreading . The atomic layer deposition of the material with the precursor tetrakis-dimethylamino-hafnium with H2S is a relatively novel solution to this problem . This method shows promise for preparing this important transition metal dichalcogenide material .

Propiedades

IUPAC Name |

dimethylazanide;hafnium(4+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C2H6N.Hf/c4*1-3-2;/h4*1-2H3;/q4*-1;+4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYLGGWPMIDHSEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N-]C.C[N-]C.C[N-]C.C[N-]C.[Hf+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H24HfN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hafnium, tetrakis(dimethylamino)- | |

CAS RN |

19782-68-4, 19962-11-9 | |

| Record name | Hafnium, tetrakis(dimethylamino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019782684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrakis(dimethylamido)hafnium(IV) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hafnium tetrakis(dimethylazanide) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Methyl-3-(3-Methyl[1,2,4]Triazolo[4,3-B]Pyridazin-6-Yl)Aniline](/img/structure/B12210.png)

![[Methylsulfanyl(thiophen-2-ylsulfanyl)methylidene]cyanamide](/img/structure/B12215.png)